Ethyl tetrahydrofurfuryl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93907. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

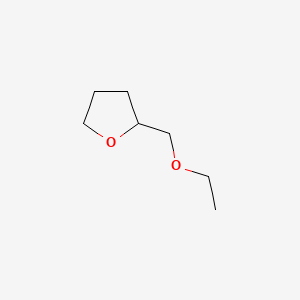

Structure

3D Structure

Properties

IUPAC Name |

2-(ethoxymethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-8-6-7-4-3-5-9-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFKMYLDDDNUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00886169 | |

| Record name | Furan, 2-(ethoxymethyl)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62435-71-6 | |

| Record name | 2-(Ethoxymethyl)tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62435-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2-(ethoxymethyl)tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062435716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62435-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2-(ethoxymethyl)tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2-(ethoxymethyl)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Tetrahydrofurfuryl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl Tetrahydrofurfuryl Ether: A Comprehensive Technical Guide to its Physical Properties

Introduction

Ethyl tetrahydrofurfuryl ether (ETFE), with the CAS number 62435-71-6, is a versatile and increasingly important cyclic ether.[1][2] Structurally, it is characterized by a tetrahydrofuran ring substituted with an ethoxymethyl group at the 2-position.[3][4] This unique structure, combining the features of a cyclic ether and a short-chain alkyl ether, imparts a valuable set of physical properties that make it an effective solvent and a useful intermediate in a wide range of applications, from coatings and adhesives to pharmaceuticals and flavorings.[1][2] Its derivation from renewable biomass sources, specifically from furfural, positions it as a green alternative to petroleum-based solvents, aligning with the growing demand for sustainable chemical solutions.[5]

This guide provides an in-depth exploration of the core physical properties of this compound, offering a technical resource for researchers, scientists, and drug development professionals. The information presented herein is synthesized from established chemical data sources and is intended to provide both a comprehensive overview and the causal reasoning behind the observed properties.

Molecular and Chemical Identity

A foundational understanding of the physical properties of this compound begins with its molecular identity.

| Identifier | Value | Source(s) |

| Chemical Name | 2-(Ethoxymethyl)tetrahydrofuran | [3][4] |

| Synonyms | This compound, 2-(Ethoxymethyl)oxolane | [3][4][6] |

| CAS Number | 62435-71-6 | [3][4][6] |

| Molecular Formula | C₇H₁₄O₂ | [3][4][6] |

| Molecular Weight | 130.19 g/mol | [2][4] |

| Chemical Structure | See Figure 1 |

Figure 1: Chemical Structure of this compound

A flowchart illustrating the key steps in determining the boiling point of a liquid using the capillary method.

Detailed Protocol:

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. [1][7]2. Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath, such as a Thiele tube filled with mineral oil, to ensure uniform heating. [1]3. Heating and Observation: The heating bath is gently heated. As the temperature of the liquid approaches its boiling point, the air trapped in the capillary tube expands and escapes. When the boiling point is reached, a continuous stream of vapor bubbles will emerge from the open end of the capillary tube. [8]4. Measurement: The heat source is then removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube. [8]This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

Viscosity Measurement

The viscosity of a fluid is its resistance to flow. For a low-viscosity liquid like this compound, a glass capillary viscometer is a suitable instrument for accurate measurement, following standards such as ASTM D445. [9][10] Principle of Measurement:

This method measures the kinematic viscosity by determining the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated capillary at a precisely controlled temperature. [9]The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid. [9] Experimental Considerations:

-

Temperature Control: Viscosity is highly dependent on temperature. Therefore, the measurement must be conducted in a constant temperature bath with high precision (e.g., ±0.02 °C). [10]* Viscometer Selection: The choice of capillary viscometer depends on the expected viscosity range of the liquid.

-

Cleanliness: The viscometer must be scrupulously clean to ensure unimpeded flow.

Spectroscopic Properties

While not classical physical properties, the spectroscopic signatures of a molecule are critical for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides a unique fingerprint of its molecular structure. The expected chemical shifts are influenced by the electronegativity of the oxygen atoms.

-

Protons adjacent to an ether oxygen (H on C-O) are deshielded and typically appear in the region of 3.4-4.5 ppm . [11][12]* The spectrum would show distinct signals for the ethyl group (a triplet and a quartet) and the protons on the tetrahydrofuran ring, with complex splitting patterns due to their diastereotopic nature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by:

-

Strong C-O stretching vibrations in the fingerprint region, typically between 1000 and 1300 cm⁻¹ . [11][12]* C-H stretching vibrations for the sp³ hybridized carbons around 2850-3000 cm⁻¹ .

-

The absence of a broad O-H stretch around 3200-3600 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ confirms the absence of alcohol and carbonyl functionalities, respectively. [11]

Safety and Handling

This compound is a flammable liquid and vapor. [13]It can cause skin and eye irritation. [13]Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, away from ignition sources. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

Conclusion

This compound possesses a well-defined set of physical properties that make it a highly effective and versatile solvent and chemical intermediate. Its moderate boiling point, good solvency for a wide range of compounds, and significant water miscibility are key attributes for its application in diverse fields. The methodologies for determining these properties are well-established, ensuring reliable characterization for research and industrial purposes. As the chemical industry continues to move towards more sustainable and bio-derived materials, the importance and application of this compound are expected to grow.

References

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from

- Guidechem. (n.d.). This compound 62435-71-6.

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound.

- JoVE. (2020, March 26). Boiling Points - Procedure.

- ChemicalBook. (2025, September 25). This compound | 62435-71-6.

- Chem-Impex. (n.d.). This compound.

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether.

- ChemNet. (n.d.). 62435-71-6 this compound this compound.

- ChemicalBook. (n.d.). This compound CAS#: 62435-71-6.

- PubChem. (n.d.). Furan, 2-(ethoxymethyl)tetrahydro-.

- ChemicalBook. (n.d.). 62435-71-6(this compound) Product Description.

- ASTM International. (n.d.). Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity)1. Retrieved from a document hosted on an unspecified server

- NIST. (n.d.). Ethyl furfuryl ether.

- Anton Paar. (n.d.). Viscosity Related ASTM Standards for Rotational Viscometry.

- PubChem. (n.d.). Furfuryl ethyl ether.

- EBSCO. (n.d.). Ethers | Research Starters.

- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.

- Anton Paar. (n.d.). ASTM D445.

- ChemicalBook. (n.d.). 62435-71-6(this compound) Product Description.

- Burdick & Jackson. (n.d.). Viscosity. Retrieved from a document hosted on an unspecified server

- Benchchem. (n.d.). This compound | 62435-71-6.

- Sigma-Aldrich. (n.d.). This compound | 62435-71-6.

- Made-in-China.com. (n.d.). China this compound Manufacturers Suppliers Factory.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246).

- Scribd. (n.d.). Astm D4603 18.

- University of Wisconsin-Platteville. (n.d.). Ethyl vinyl ether. Retrieved from a document hosted on the university's website

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.

Sources

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. Page loading... [guidechem.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 62435-71-6 | Benchchem [benchchem.com]

- 6. This compound | 62435-71-6 [chemnet.com]

- 7. byjus.com [byjus.com]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. ppapco.ir [ppapco.ir]

- 10. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Furan, 2-(ethoxymethyl)tetrahydro- | C7H14O2 | CID 98256 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ethyl Tetrahydrofurfuryl Ether: A Technical Guide

Introduction

Ethyl tetrahydrofurfuryl ether (ETFE), with the CAS number 62435-71-6 and molecular formula C₇H₁₄O₂, is a versatile compound recognized for its utility as a solvent and chemical intermediate[1][2]. Structurally, it comprises a saturated tetrahydrofuran ring linked to an ethoxy group via a methylene bridge[3]. This unique combination of a cyclic ether and a linear ether moiety imparts specific chemical properties that are reflected in its spectroscopic signatures.

For researchers in drug development and chemical synthesis, a thorough understanding of a molecule's spectroscopic profile is paramount for structural verification, purity assessment, and reaction monitoring. While detailed experimental spectra for ETFE are not widely disseminated in the public domain, its structure is readily analyzed using foundational spectroscopic principles[4]. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data presented herein is predictive, based on established chemical shift theories, group frequency correlations, and fragmentation mechanisms, providing a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Correlation

A precise interpretation of spectroscopic data begins with a clear understanding of the molecule's structure and the distinct chemical environments of its atoms.

Caption: Molecular structure of this compound with atom labeling for NMR correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum of ETFE is predicted to show distinct signals for each unique proton environment. The electron-withdrawing effect of the two oxygen atoms will cause protons on adjacent carbons (α-protons) to shift downfield (to a higher ppm value)[5].

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label (Structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H-3' (CH₃) | 1.20 | triplet (t) | 3H | ~7.0 | Aliphatic methyl group coupled to adjacent CH₂ (H-2'). |

| H-β, H-β' (CH₂) | 1.55 - 2.05 | multiplet (m) | 4H | - | Diastereotopic protons on the C3 and C4 positions of the THF ring. |

| H-1' (CH₂) | 3.40 | doublet (d) | 2H | ~5.5 | Methylene bridge protons adjacent to the chiral center (Cα) and ether oxygen. |

| H-2' (CH₂) | 3.48 | quartet (q) | 2H | ~7.0 | Methylene protons of the ethyl group, deshielded by the ether oxygen and coupled to H-3'. |

| H-α' (CH₂) | 3.65 - 3.80 | multiplet (m) | 2H | - | Diastereotopic methylene protons on the THF ring adjacent to the ring oxygen. |

| H-α (CH) | 3.95 | multiplet (m) | 1H | - | Methine proton at the chiral center, deshielded by both the ring oxygen and the side chain. |

¹³C NMR Spectroscopy: The Carbon Backbone

In the ¹³C NMR spectrum, carbons directly bonded to oxygen are significantly deshielded and appear at a much higher chemical shift compared to standard alkane carbons. Carbons in a five-membered ring like tetrahydrofuran typically absorb in the 50-80 δ range when adjacent to the oxygen[2].

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Label (Structure) | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-3' | 15.2 | Ethyl group methyl carbon. |

| C-β' | 25.8 | THF ring carbon, beta to the ring oxygen. |

| C-β | 28.5 | THF ring carbon, beta to the ring oxygen. |

| C-2' | 66.5 | Ethyl group methylene carbon, deshielded by the ether oxygen. |

| C-α' | 68.8 | THF ring methylene carbon, alpha to the ring oxygen. |

| C-1' | 73.5 | Methylene bridge carbon, deshielded by the ether oxygen. |

| C-α | 78.0 | THF ring methine carbon, deshielded by the ring oxygen and the ether side-chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. For an ether, the most diagnostic feature is the C-O stretching vibration. The absence of other key absorptions, such as a strong, broad O-H stretch (3200-3600 cm⁻¹) or a sharp C=O stretch (1670-1760 cm⁻¹), is also crucial for confirming the ether functionality[3].

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Causality and Insights |

|---|---|---|---|

| 2850 - 2960 | Strong | C-H Stretch | Corresponds to the sp³ C-H bonds of the methylene and methyl groups. The strength of this band is indicative of the numerous C-H bonds in the molecule. |

| 1470 - 1350 | Medium | C-H Bend | Scissoring and bending vibrations of the alkane backbone. |

| 1050 - 1150 | Strong | C-O-C Stretch | This is the most characteristic absorption for ethers. ETFE contains both a cyclic and an acyclic ether linkage, which will result in a strong, and possibly broad, absorption band in this region, representing the asymmetric C-O-C stretch[5]. |

Experimental Causality: Why Neat or a KBr Pellet?

For acquiring an IR spectrum of a liquid sample like ETFE, a neat (pure liquid) sample is often preferred. This is achieved by placing a thin film of the liquid between two salt (NaCl or KBr) plates. This method is fast and avoids interference from solvent peaks. Alternatively, for compounds that are solids or difficult to handle as liquids, dispersing them in a KBr pellet and pressing it into a thin disk is a standard procedure. The choice is driven by the physical state of the sample and the need for a clear, unobstructed spectrum in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethers, the molecular ion peak (M⁺) can sometimes be weak or absent[3]. The most prominent fragmentation pathway is typically α-cleavage (cleavage of a bond adjacent to the oxygen atom) to form a stable oxonium ion.

Predicted Fragmentation Pattern (Electron Ionization - 70 eV)

| m/z Value | Proposed Fragment Ion | Rationale for Formation |

|---|---|---|

| 130 | [C₇H₁₄O₂]⁺• | Molecular ion (M⁺•). May be of low intensity. |

| 101 | [M - C₂H₅]⁺ | Loss of the ethyl radical via inductive cleavage. |

| 85 | [C₅H₉O]⁺ | α-cleavage resulting in the loss of the ethoxymethyl radical (•CH₂OCH₂CH₃). This is a highly probable fragmentation leading to a stable, cyclic oxonium ion. This is often the base peak. |

| 71 | [C₄H₇O]⁺ | Cleavage of the C-C bond between the ring and the side chain, followed by rearrangement. |

| 59 | [CH₃CH₂OCH₂]⁺ | α-cleavage with loss of the tetrahydrofuryl radical. |

| 45 | [CH₃CH₂O]⁺ | Inductive cleavage leading to the ethoxy cation. |

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible data, a rigorous and well-documented experimental approach is essential.

Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

-

Materials: this compound (≥98% purity), Deuterated Chloroform (CDCl₃, 99.8 atom % D) containing 0.03% v/v Tetramethylsilane (TMS), 5 mm NMR tubes, Pasteur pipette, volumetric flask.

-

Procedure:

-

Sample Preparation: Prepare a solution of ~5-10 mg of this compound in approximately 0.6 mL of CDCl₃.

-

Causality: CDCl₃ is a standard, relatively non-polar solvent that dissolves most organic compounds. Deuteration prevents a large solvent signal from obscuring the analyte signals in ¹H NMR. TMS is the universally accepted internal standard (δ = 0.00 ppm).

-

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Trustworthiness: A stable lock and a well-shimmed magnet are prerequisites for high-quality data. Poor shimming leads to broad, distorted peaks, making interpretation difficult or impossible.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program (e.g., 'zg30').

-

Set the spectral width to cover the expected range (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

-

Set the spectral width to cover the full range of organic carbons (e.g., 0 to 220 ppm).

-

A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectra to ensure all peaks are in the positive absorptive mode.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to its known value (δ = 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Conclusion

The spectroscopic analysis of this compound, guided by the predictive data and principles outlined in this guide, allows for its unambiguous identification. The characteristic signals in ¹H and ¹³C NMR, driven by the deshielding effects of the ether oxygens, combined with the strong C-O-C stretching band in the IR spectrum and the predictable α-cleavage in mass spectrometry, form a cohesive and self-validating analytical profile. This technical framework serves as a reliable reference for researchers, ensuring confidence in the structural integrity of this important chemical compound.

References

-

PubChem. (n.d.). Furan, 2-(ethoxymethyl)tetrahydro- | C7H14O2 | CID 98256. Retrieved from [Link]

-

NIST. (n.d.). Ethyl furfuryl ether. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-(ethoxymethyl)tetrahydrofuran. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Ethyl Tetrahydrofurfuryl Ether in Organic Solvents

Introduction: Understanding Ethyl Tetrahydrofurfuryl Ether

This compound (ETE), with the chemical formula C₇H₁₄O₂, is a versatile and effective aprotic polar solvent.[1][2] Recognized for its excellent solvency, ETE has the capacity to dissolve a broad spectrum of both polar and non-polar organic compounds.[3] This unique characteristic, combined with its low volatility, makes it a valuable component in a multitude of applications, including coatings, adhesives, and specialty chemical synthesis.[3] As a derivative of tetrahydrofurfuryl alcohol, which is often sourced from renewable biomass, ETE is also considered a greener alternative to many traditional petroleum-based solvents.[4]

This technical guide provides an in-depth exploration of the solubility of this compound in a range of common organic solvents. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of ETE's solvent properties for formulation, reaction chemistry, and purification processes.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of ETE is crucial for predicting its solubility behavior.

| Property | Value | Source(s) |

| CAS Number | 62435-71-6 | [2][5] |

| Molecular Formula | C₇H₁₄O₂ | [2][5] |

| Molecular Weight | 130.18 g/mol | [5][6] |

| Boiling Point | 152-154 °C (at 723 Torr) | [7][8] |

| Density | 0.94 g/cm³ | [7][8] |

| Refractive Index | 1.424 | [7][8] |

| Water Solubility | 300 g/L at 20°C | [5][6][7][8] |

| LogP | 0.648 at 22°C | [6][8] |

Theoretical Framework for ETE Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle is rooted in the intermolecular forces between molecules. The molecular structure of ETE, featuring a polar ether group and a tetrahydrofuran ring, alongside a non-polar ethyl group, gives it a balanced polarity. This allows for a wide range of interactions with other organic molecules.

The presence of the ether oxygen atoms allows for hydrogen bonding with protic solvents, such as alcohols, although ethers are not capable of hydrogen bonding with themselves.[9] This contributes to their miscibility with many common organic solvents. The hydrocarbon portion of the ETE molecule facilitates interactions with non-polar solvents through van der Waals forces.

Solubility Profile of this compound

Based on the known properties of ethers and the miscibility of its parent compound, tetrahydrofurfuryl alcohol, the expected solubility of ETE is as follows:

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |

| Esters | Ethyl Acetate | Miscible |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible |

| Aliphatic Hydrocarbons | Hexane, Heptane | Limited to Miscible |

| Water | Partially Miscible (300 g/L at 20°C)[5][6][7][8] |

It is important to note that while miscibility is expected with most of these solvents, the solubility of solid compounds in ETE will vary depending on the specific solute-solvent interactions.

Experimental Protocol for Determining Solubility and Miscibility

For critical applications, it is imperative to experimentally verify the solubility or miscibility of ETE with the solvent of interest. The following protocols are based on established methodologies and can be readily implemented in a laboratory setting.

Part 1: Qualitative Determination of Miscibility

This procedure provides a rapid assessment of whether ETE is miscible with a given liquid organic solvent at room temperature.

Materials:

-

This compound (ETE)

-

Test solvent

-

Glass test tubes with stoppers

-

Pipettes or graduated cylinders

Procedure:

-

Add 2 mL of the test solvent to a clean, dry test tube.

-

Add 2 mL of ETE to the same test tube.

-

Stopper the test tube and gently invert it 10-15 times to ensure thorough mixing.

-

Allow the test tube to stand undisturbed for at least 5 minutes.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: The mixture will be a single, clear, homogeneous phase with no visible interface.

-

Immiscible: Two distinct layers will be visible.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that may or may not separate over time.

-

Part 2: Quantitative Determination of Solubility (for Solid Solutes)

This protocol outlines a method to determine the saturation solubility of a solid organic compound in ETE at a specific temperature.

Materials:

-

This compound (ETE)

-

Solid solute

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Prepare a stock solution of the solid solute in a suitable volatile solvent for which a calibration curve can be generated on the analytical instrument (e.g., HPLC, GC).

-

Generate a calibration curve for the solute by preparing a series of standards of known concentrations.

-

Add an excess amount of the solid solute to a pre-weighed vial.

-

Add a known volume or mass of ETE to the vial.

-

Seal the vial and place it in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined amount of time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, stop the stirring and allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid.

-

Accurately weigh the filtered solution.

-

Dilute a known mass of the filtered solution with the same solvent used for the calibration standards.

-

Analyze the diluted sample using the calibrated HPLC or GC method to determine the concentration of the solute.

-

Calculate the solubility of the solute in ETE in units of mg/mL or g/100g .

Visualizing Solubility Relationships

The following diagrams illustrate the conceptual framework of ETE's solubility and the experimental workflow for its determination.

Caption: Conceptual model of ETE's solubility based on solvent polarity.

Caption: Experimental workflow for qualitative miscibility determination.

Conclusion

This compound stands out as a highly versatile solvent with a favorable solubility profile for a wide range of organic compounds. Its ability to dissolve both polar and non-polar substances makes it a powerful tool in chemical research and development. While quantitative solubility data in organic solvents is not extensively documented, the principles of chemical interactions and the known properties of its parent alcohol strongly suggest miscibility with common alcohols, ketones, esters, and aromatic hydrocarbons. For applications requiring precise solubility data, the experimental protocols provided in this guide offer a robust framework for accurate determination. As the chemical industry continues to move towards more sustainable and bio-derived solvents, a thorough understanding of the properties of this compound will be increasingly vital for innovation.

References

-

Ataman Kimya. (n.d.). TETRAHYDROFURFURYL ALCOHOL. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydrofurfuryl acetate. Retrieved from [Link]

-

China this compound Manufacturers Suppliers Factory. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 62435-71-6 | Benchchem [benchchem.com]

- 5. This compound | 62435-71-6 [chemicalbook.com]

- 6. sfdchem.com [sfdchem.com]

- 7. This compound CAS#: 62435-71-6 [m.chemicalbook.com]

- 8. This compound CAS#: 62435-71-6 [amp.chemicalbook.com]

- 9. Tetrahydrofurfuryl acetate - Wikipedia [en.wikipedia.org]

Synthesis of Ethyl tetrahydrofurfuryl ether from tetrahydrofurfuryl alcohol

An In-depth Technical Guide to the Synthesis of Ethyl Tetrahydrofurfuryl Ether from Tetrahydrofurfuryl Alcohol

Foreword: The Strategic Importance of this compound

This compound (ETFE), a compound with the synonym 2-(ethoxymethyl)tetrahydrofuran, is emerging as a chemical of significant industrial interest.[1] Its utility spans applications as a versatile, low-volatility solvent in coatings and adhesives to a promising biofuel additive derived from renewable resources.[2][3] The parent alcohol, tetrahydrofurfuryl alcohol (THFA), is readily produced from the catalytic hydrogenation of furfural, a key platform chemical derived from lignocellulosic biomass.[4][5] This direct link to biomass valorization positions ETFE as a critical component in the development of sustainable chemical processes.

This guide provides an in-depth exploration of the primary synthetic routes from tetrahydrofurfuryl alcohol to this compound. It is designed for researchers and chemical development professionals, moving beyond simple procedural lists to dissect the underlying chemical principles, justify experimental choices, and provide actionable, field-tested protocols.

Chapter 1: A Comparative Overview of Synthetic Strategies

The etherification of tetrahydrofurfuryl alcohol (THFA) to yield ETFE can be accomplished through several distinct chemical pathways. The choice of methodology is a critical decision, balancing factors such as yield, purity requirements, process safety, cost, and environmental impact. The principal strategies include:

-

Williamson Ether Synthesis: The classical and highly reliable method, proceeding via an alkoxide intermediate. It is known for high yields but requires stringent anhydrous conditions and the use of hazardous reagents.[6][7][8]

-

Modified One-Pot Synthesis: An industrially optimized approach that circumvents the isolation of the hazardous alkoxide intermediate, offering a safer and more cost-effective profile.[6]

-

Acid-Catalyzed Etherification: A "green chemistry" approach utilizing solid acid catalysts to react THFA directly with ethanol, minimizing corrosive waste and allowing for catalyst recycling.[4]

-

Alternative Ethylating Agents: A less common but innovative route employing reagents like diethyl carbonate, which presents a favorable safety and pollution profile.[7]

Caption: Overview of primary synthetic routes to ETFE from THFA.

Chapter 2: The Classical Approach - Williamson Ether Synthesis

The Williamson ether synthesis, developed in 1850, remains a cornerstone of ether formation due to its reliability and broad scope.[8][9] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8]

Mechanism and Rationale

The synthesis is a two-step process. First, the hydroxyl group of tetrahydrofurfuryl alcohol is deprotonated by a strong base to form a potent nucleophile, the corresponding alkoxide. Sodium hydride (NaH) is an exemplary choice for this step; as a non-nucleophilic base, it quantitatively deprotonates the alcohol without introducing competing substitution reactions.[10] The only byproduct is hydrogen gas, which is vented from the reaction.

In the second step, the newly formed tetrahydrofurfuryl alkoxide attacks an ethyl halide (e.g., ethyl iodide or ethyl chloride) in a classic SN2 reaction, displacing the halide leaving group to form the ether linkage.[8][9]

Caption: Mechanism of the Williamson Ether Synthesis for ETFE.

Experimental Protocol: Synthesis via Sodium Hydride

This protocol is a representative procedure and must be performed with strict adherence to all institutional safety guidelines, particularly concerning the handling of sodium hydride.

Materials:

-

Tetrahydrofurfuryl alcohol (THFA), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide (EtI)

-

Anhydrous solvent (e.g., Tetrahydrofuran or DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Base Suspension: In the flask, suspend sodium hydride (1.1 equivalents) in the anhydrous solvent.

-

Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Add anhydrous tetrahydrofurfuryl alcohol (1.0 equivalent) dropwise via the dropping funnel.

-

Reaction Drive: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Ethylating Agent Addition: Cool the mixture again to 0 °C. Add ethyl iodide (1.1 equivalents) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting alcohol.

-

Quenching: Cool the flask to 0 °C. Cautiously and slowly add saturated aqueous NH₄Cl solution dropwise to quench any unreacted sodium hydride.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to yield pure this compound.

Chapter 3: Industrial Adaptation - Modified One-Pot Synthesis

While effective, the classical Williamson synthesis poses significant safety risks and costs associated with the use of sodium hydride and anhydrous solvents.[7] An alternative, patented method involves the simultaneous reaction of THFA, an ethyl halide, and a common alkali like sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in the presence of a phase-transfer catalyst.[6] This approach eliminates the hazardous step of pre-forming the alkoxide.[4]

Protocol Deep Dive: One-Pot Reaction

Materials:

-

Tetrahydrofurfuryl alcohol (THFA)

-

Monochloroethane (or other ethyl halide)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Optional: Phase-transfer catalyst (e.g., a quaternary ammonium salt)

Procedure:

-

Reactor Charging: In a suitable reactor, add tetrahydrofurfuryl alcohol (1.0 mole equivalent), sodium hydroxide (1.5-2.0 mole equivalents), and monochloroethane (1.5-2.0 mole equivalents).[6]

-

Reaction Conditions: Stir the mixture and heat to a temperature between 50 °C and 95 °C.[6]

-

Monitoring: Maintain the reaction for 4 to 9 hours, monitoring the consumption of THFA by gas chromatography.[6]

-

Workup & Purification: After the reaction is complete, cool the mixture. The product can be isolated by filtration of the salt byproduct followed by fractional distillation of the filtrate, collecting the fraction at approximately 150-160 °C.[6][7]

Data Presentation: Impact of Reaction Conditions

The following table summarizes data adapted from patent literature, illustrating how varying reactants and conditions can influence product yield.[6]

| Molar Ratio (THFA:EtCl:Base) | Base | Temperature (°C) | Time (h) | Reported Yield (%) |

| 1 : 1.5 : 1.5 | KOH | 5 | 9 | 80 |

| 1 : 2 : 2 | KOH | 50 | 4 | 82 |

| 1 : 2 : 2 | NaOH | 95 | 4 | 97 |

Causality & Field Insight: The data suggests that higher temperatures and a higher molar excess of reagents can significantly increase the reaction rate and overall yield. The choice between NaOH and KOH may depend on cost and desired reactivity. This one-pot method represents a significant process simplification and safety improvement over the classical approach.[6]

Chapter 4: Green Chemistry Pathways - Solid Acid Catalysis

A more environmentally benign route to ETFE involves the direct etherification of THFA with ethanol over a solid acid catalyst.[4] This method avoids the use of halides and strong bases, generating water as the only byproduct. While literature on this specific conversion is emerging, strong parallels can be drawn from the well-documented acid-catalyzed etherification of furfuryl alcohol.[15][16][17]

-

Mechanism: The reaction is initiated by the protonation of the ethanol hydroxyl group by the acid catalyst, followed by nucleophilic attack from the THFA hydroxyl group and subsequent dehydration.

-

Catalysts: Effective catalysts include solid Brønsted acids such as zeolites (e.g., HZSM-5), or environmentally friendly clays like montmorillonite K10.[2][4][15]

-

Advantages: This approach is highly valued for its potential for catalyst recyclability, which reduces waste and operational costs. It also mitigates the corrosion and disposal issues associated with liquid acid catalysts.[4]

Chapter 5: Purification and Characterization

Regardless of the synthetic route, the crude ETFE product will contain impurities. Common contaminants include unreacted THFA, ethanol, and water.[18]

Purification Protocols

-

Fractional Distillation: This is the standard method for purification. ETFE is typically collected at a boiling point of 150-160 °C at atmospheric pressure.[6][7]

-

Aqueous Salt Extraction: For applications requiring exceptionally high purity, a patented method of repeated extraction with an aqueous salt solution (brine) is highly effective.[18] This process selectively removes the more polar impurities like THFA and ethanol, which are difficult to separate from ETFE by distillation alone.[18]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Gas Chromatography (GC): To determine the purity of the product and quantify any remaining starting materials or byproducts.[6][7]

-

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: To confirm the molecular structure of the synthesized this compound.[6]

Chapter 6: Safety and Handling Compendium

A thorough understanding of the hazards associated with all chemicals is paramount for safe laboratory and plant operations.

| Chemical | CAS Number | Key Hazards |

| Tetrahydrofurfuryl Alcohol (THFA) | 97-99-4 | Combustible liquid, causes serious eye irritation, suspected of damaging fertility or the unborn child.[19][20] |

| Sodium Hydride (NaH) | 7646-69-7 | Water-reactive, releases flammable gases which may ignite spontaneously, causes severe skin burns and eye damage.[11][12][13][14] |

| Ethyl Iodide (EtI) | 75-03-6 | Flammable, harmful if swallowed, causes skin and serious eye irritation, may cause allergy or respiratory irritation.[21][22][23][24] |

| This compound (ETFE) | 62435-71-6 | Harmful if swallowed or inhaled, causes skin irritation and serious eye irritation.[25] |

Core Safety Directives:

-

Always work in a well-ventilated area or chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[26]

-

Sodium Hydride: Must be handled under an inert atmosphere (e.g., nitrogen or argon).[13] Never allow contact with water or protic solvents.[11][12] Use a Class D fire extinguisher (for combustible metals); DO NOT use water or CO₂ extinguishers.[11]

-

Ensure all ignition sources are removed when working with flammable liquids and gases.[20][23]

Conclusion

The synthesis of this compound from tetrahydrofurfuryl alcohol can be achieved through multiple viable pathways. The classical Williamson ether synthesis offers high yields but requires stringent handling of hazardous materials. For safer, large-scale production, the modified one-pot synthesis presents a compelling, cost-effective alternative. Looking forward, solid acid catalysis represents the most sustainable and environmentally friendly approach, aligning with the principles of green chemistry. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the application, balancing the critical factors of safety, cost, yield, and environmental stewardship.

References

- Purifying this compound by aqueous salt extraction. (n.d.). Google Patents.

- MSDS for SODIUM HYDRIDE. (n.d.). Alkali Metals Limited.

- Synthesis method of this compound. (2010). Google Patents.

- Synthesis method of this compound. (2012). Google Patents.

- Safety Data Sheet - this compound. (2024). CymitQuimica.

-

THFA® Tetrahydrofurfuryl Alcohol - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Sodium hydride.pdf - Safety Data Sheet. (2011). Retrieved from [Link]

-

ETHYL IODIDE 98%. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - Tetrahydrofurfuryl alcohol, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

ETHYL IODIDE MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved from [Link]

-

111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. (2024). Retrieved from [Link]

-

SAFETY DATA SHEET : Ethyl Iodide. (n.d.). Samrat Pharmachem Limited. Retrieved from [Link]

-

ICSC 0479 - ETHYL IODIDE. (n.d.). Retrieved from [Link]

- Cao, Q., et al. (2014). Solid acid-catalyzed conversion of furfuryl alcohol to alkyl tetrahydrofurfuryl ether.

- Sodium hydride - Safety D

-

Yamanaka, N., et al. (2024). Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10. RSC Advances. Retrieved from [Link]

-

This compound. (n.d.). Chem-Impex. Retrieved from [Link]

- Wang, C., et al. (2014). Facile synthesis of furfuryl ethyl ether in high yield via the reductive etherification of furfural in ethanol over Pd/C under mild conditions. Green Chemistry.

- Catalytic Conversion Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol and 2-Methylfuran at Terrace, Step, and Corner Sites on Ni. (n.d.).

- Etherification of furfuryl alcohol to ethyl furfuryl ether. (n.d.).

- Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. (2024). MDPI.

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Williamson Ether Synthesis. (2018). YouTube. Retrieved from [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

- Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10. (2024). RSC Advances.

- Yamanaka, N., et al. (2024). Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10. RSC Advances. DOI:10.1039/D4RA03921A.

Sources

- 1. This compound | 62435-71-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 62435-71-6 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101805315A - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. CN101805314B - Synthesis method of this compound - Google Patents [patents.google.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. alkalimetals.com [alkalimetals.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03921A [pubs.rsc.org]

- 18. US4305878A - Purifying this compound by aqueous salt extraction - Google Patents [patents.google.com]

- 19. chempoint.com [chempoint.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. samratpharmachem.com [samratpharmachem.com]

- 24. ICSC 0479 - ETHYL IODIDE [chemicalsafety.ilo.org]

- 25. static.cymitquimica.com [static.cymitquimica.com]

- 26. tcichemicals.com [tcichemicals.com]

Introduction: A Modern Application of a Classic Transformation

An In-Depth Technical Guide to the Williamson Ether Synthesis of Ethyl Tetrahydrofurfuryl Ether

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for the preparation of symmetrical and unsymmetrical ethers.[1][2] Its enduring relevance in both academic and industrial laboratories is a testament to its broad scope and mechanistic simplicity.[1] This guide provides a comprehensive technical overview of the Williamson ether synthesis as applied to the formation of this compound, a molecule of interest for its potential applications as a specialty solvent and a biofuel component.[3][4][5]

This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's core principles, strategic considerations for reagent selection, a validated experimental protocol, and insights into process optimization and troubleshooting. By grounding practical methodology in mechanistic understanding, this guide aims to empower scientists to approach this synthesis with confidence and precision.

Part 1: The Core Mechanism - A Classic SN2 Pathway

The Williamson ether synthesis is a cornerstone example of a bimolecular nucleophilic substitution (SN2) reaction.[1][6][7] The synthesis of this compound proceeds via a two-step sequence that transforms an alcohol into a potent nucleophile, which then displaces a halide to form the target ether.

-

Deprotonation: The reaction is initiated by the deprotonation of tetrahydrofurfuryl alcohol (THFA) using a strong base. This acid-base reaction converts the weakly nucleophilic alcohol into its corresponding, and significantly more nucleophilic, alkoxide ion.[8][9]

-

Nucleophilic Attack: The resulting tetrahydrofurfuryl alkoxide anion then acts as the nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl bromide). In a concerted mechanism characteristic of SN2 reactions, the alkoxide forms a new carbon-oxygen bond while simultaneously displacing the halide leaving group.[1][2]

This mechanistic pathway is efficient and predictable, provided that the substrates are chosen appropriately to favor substitution over competing side reactions.

Part 2: Strategic Reagent Selection and Rationale

The success of the Williamson ether synthesis is critically dependent on the judicious selection of reagents. The primary goal is to maximize the rate of the desired SN2 reaction while suppressing the competing E2 elimination pathway.

The Alcohol Substrate: Tetrahydrofurfuryl Alcohol (THFA)

Tetrahydrofurfuryl alcohol (C₅H₁₀O₂) is a primary alcohol, making it an ideal substrate for this reaction.[10][11] The hydroxyl group is attached to a primary carbon, which means the resulting alkoxide nucleophile is sterically unhindered. This minimal steric bulk allows for easy access to the electrophilic center of the alkyl halide, strongly favoring the SN2 mechanism.[1][6]

The Electrophile: The Ethylating Agent

For the synthesis of this compound, a primary ethyl halide such as ethyl bromide or ethyl iodide is the optimal choice.

-

Substrate Class: Primary alkyl halides are exceptionally well-suited for SN2 reactions because their electrophilic α-carbon is sterically accessible.[2][6][12] Using secondary or tertiary halides would dramatically increase the likelihood of the competing E2 elimination reaction, leading to alkene byproducts.[6][13]

-

Leaving Group: The choice of halide affects the reaction rate. Leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻, corresponding to the strength of their conjugate acids.[6] Ethyl bromide offers a good balance of high reactivity and cost-effectiveness, while ethyl iodide would provide the fastest reaction rate.

The Base: Ensuring Complete Deprotonation

The base must be strong enough to completely and irreversibly deprotonate the alcohol, generating a high concentration of the alkoxide nucleophile.

-

Sodium Hydride (NaH): NaH is a superior choice for laboratory-scale synthesis.[14] It is an exceptionally strong, non-nucleophilic base that reacts with the alcohol to form the sodium alkoxide and hydrogen gas (H₂).[7][8][9] The evolution of H₂ gas drives the deprotonation to completion, ensuring the reaction is irreversible.[7][12]

-

Alternative Bases: In industrial settings, bases like potassium hydroxide (KOH) may be used, often in conjunction with phase-transfer catalysis to facilitate the reaction in a two-phase system, which can be more cost-effective and avoids the need for strictly anhydrous conditions.[1][15][16]

The Solvent: Facilitating the SN2 Reaction

The solvent plays a critical role in modulating the reactivity of the nucleophile.

-

Polar Aprotic Solvents: Solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are highly recommended.[1][6][17] These solvents can effectively solvate the counter-ion (e.g., Na⁺) but do not strongly solvate the alkoxide anion. This leaves the nucleophile "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.[18]

-

Protic Solvents: Protic solvents (like water or ethanol) should be avoided as they can form hydrogen bonds with the alkoxide, creating a solvent cage that stabilizes the nucleophile and significantly slows down the reaction rate.[1]

| Reagent | Formula | Molar Mass ( g/mol ) | Role | Key Considerations |

| Tetrahydrofurfuryl Alcohol | C₅H₁₀O₂ | 102.13 | Alcohol Substrate | Primary alcohol, forms a sterically unhindered nucleophile. |

| Sodium Hydride (60% disp.) | NaH | 24.00 | Base | Strong, non-nucleophilic; irreversibly forms the alkoxide. Handle with care. |

| Ethyl Bromide | C₂H₅Br | 108.97 | Electrophile | Primary alkyl halide, excellent for SN2. Good leaving group. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Polar aprotic; effectively solvates the cation, enhancing nucleophile reactivity. |

Part 3: Validated Experimental Protocol

This protocol describes a representative laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment

-

Three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.

-

Addition funnel.

-

Heating mantle with a temperature controller.

-

Anhydrous tetrahydrofuran (THF).

-

Tetrahydrofurfuryl alcohol (THFA).

-

Sodium hydride (NaH), 60% dispersion in mineral oil.

-

Ethyl bromide (EtBr).

-

Standard glassware for work-up and distillation.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 62435-71-6 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Khan Academy [khanacademy.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Tetrahydrofurfuryl alcohol | 97-99-4 [chemicalbook.com]

- 11. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]

- 12. orgosolver.com [orgosolver.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. jk-sci.com [jk-sci.com]

- 15. CN101805315A - Synthesis method of this compound - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. tailoredread.com [tailoredread.com]

Catalytic Etherification of Tetrahydrofurfuryl Alcohol: A Technical Guide for Researchers

Introduction: The Imperative for Sustainable Chemical Intermediates

Tetrahydrofurfuryl alcohol (THFA), a bio-based compound derived from the catalytic hydrogenation of furfural, is a pivotal platform molecule in the transition towards a sustainable chemical industry.[1][2] Furfural itself is readily obtained from agricultural residues, positioning THFA as a renewable and environmentally benign building block.[1][3] Its utility spans a wide range of applications, from a green solvent in pharmaceutical and agricultural formulations to a precursor for valuable chemicals and fuel additives.[1][4] The ether derivatives of THFA, such as tetrahydrofurfuryl alkyl ethers, are of particular interest as they exhibit promising properties as next-generation biofuels and specialty chemicals.[5][6] This guide provides an in-depth technical exploration of the catalytic etherification of THFA, offering insights into reaction mechanisms, catalytic systems, and experimental design for researchers and professionals in drug development and chemical synthesis.

Reaction Pathways to Tetrahydrofurfuryl Ethers

The synthesis of tetrahydrofurfuryl ethers can be approached through two primary catalytic routes: a two-step process involving the etherification of furfuryl alcohol followed by hydrogenation, and a more direct, single-step etherification of THFA.

Two-Step Synthesis: Etherification of Furfuryl Alcohol and Subsequent Hydrogenation

A well-documented and effective method for producing tetrahydrofurfuryl ethers involves a two-step process.[5][7] First, furfuryl alcohol (FA), the unsaturated precursor to THFA, undergoes acid-catalyzed etherification with an alcohol (e.g., methanol, ethanol) to yield the corresponding furfuryl ether.[6][7] This intermediate is then subjected to catalytic hydrogenation to saturate the furan ring, resulting in the desired tetrahydrofurfuryl ether.[5][7] This approach benefits from the relatively high reactivity of the furan ring in FA, which facilitates the initial etherification step.

Caption: Two-step synthesis of tetrahydrofurfuryl ethers.

Direct Catalytic Etherification of Tetrahydrofurfuryl Alcohol

The direct acid-catalyzed etherification of THFA with an alcohol represents a more atom-economical and potentially cost-effective route. This pathway is analogous to the classic acid-catalyzed dehydration of alcohols to form ethers. While specific literature on the direct etherification of THFA is less abundant than for its unsaturated counterpart, the fundamental principles of alcohol etherification are applicable. The reaction involves the protonation of the alcohol's hydroxyl group, followed by nucleophilic attack by a second alcohol molecule.

Caption: Direct catalytic etherification of tetrahydrofurfuryl alcohol.

Mechanistic Insights into Acid-Catalyzed Etherification

The etherification of THFA over a solid acid catalyst is presumed to follow a mechanism analogous to the well-established acid-catalyzed etherification of primary alcohols. The reaction is initiated by the protonation of the hydroxyl group of an alcohol molecule by an acid site on the catalyst surface.

-

Protonation of the Alcohol: The reaction commences with the protonation of the hydroxyl group of either THFA or the reacting alcohol (R-OH) by a Brønsted acid site on the catalyst. This step converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

-

Nucleophilic Attack: A second alcohol molecule then acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group in an Sₙ2 reaction. This results in the formation of a protonated ether intermediate.

-

Deprotonation: The final step involves the deprotonation of the ether intermediate, regenerating the acid site on the catalyst and yielding the final ether product and a molecule of water.

Caption: Proposed mechanism for the acid-catalyzed etherification of THFA.

Catalytic Systems for Tetrahydrofurfuryl Alcohol Etherification

The choice of catalyst is paramount in achieving high conversion and selectivity in the etherification of THFA. Solid acid catalysts are preferred over homogeneous acids due to their ease of separation, reusability, and reduced environmental impact.[6]

Zeolites

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acidity, making them excellent candidates for acid-catalyzed reactions. HZSM-5, in particular, has demonstrated high activity in the etherification of furfuryl alcohol.[7] The shape-selective nature of zeolites can also influence product distribution by sterically hindering the formation of bulky by-products.

Ion-Exchange Resins

Macroporous sulfonic acid resins, such as Amberlyst-15, are widely used as solid acid catalysts in various organic transformations, including etherification.[8] These resins possess a high concentration of readily accessible sulfonic acid groups, providing strong Brønsted acidity.[8] Their polymeric backbone offers good thermal and mechanical stability. For the etherification of furfuryl alcohol, Amberlyst-15 has been shown to be a highly active and selective catalyst.[7]

Heteropolyacids

Heteropolyacids (HPAs) are complex proton acids that exhibit extremely high Brønsted acidity. When supported on high-surface-area materials like silica or zirconia, they can act as highly efficient and reusable solid acid catalysts. Their application has been successful in various acid-catalyzed reactions, including esterification and etherification.

Other Solid Acids

Other solid acid materials such as sulfated zirconia, silica-alumina, and acidic clays like montmorillonite K10 have also shown promise in the etherification of furfuryl alcohol and are viable candidates for the etherification of THFA.[6] Montmorillonite K10, for instance, is a low-cost and environmentally friendly clay mineral that has been effectively used for the synthesis of ethyl furfuryl ether.[6]

Experimental Protocols

The following protocols provide a general framework for conducting the catalytic etherification of THFA. It is crucial to perform these reactions in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for Direct Etherification of THFA

This protocol is a generalized procedure based on common practices for solid acid-catalyzed etherification of alcohols.

-

Catalyst Preparation:

-

Activate the solid acid catalyst by heating under vacuum or a flow of inert gas to remove adsorbed water. For example, Amberlyst-15 can be dried at 368 K in a vacuum oven overnight.[8]

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated solid acid catalyst (e.g., 5-10 wt% relative to THFA).

-

Add tetrahydrofurfuryl alcohol and the desired alcohol (e.g., ethanol) in a suitable molar ratio (e.g., 1:5 to 1:10 THFA to alcohol). The excess alcohol serves as both a reactant and a solvent.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically between 60°C and 120°C) with vigorous stirring.

-

Monitor the reaction progress by periodically taking samples and analyzing them using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Product Isolation and Analysis:

-

After the reaction reaches completion or the desired conversion, cool the mixture to room temperature.

-

Separate the solid catalyst by filtration.

-

Remove the excess alcohol from the filtrate by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure.

-

Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and GC-MS.

-

Caption: General experimental workflow for THFA etherification.

Data Summary: Catalyst Performance in Furfuryl Alcohol Etherification

While extensive data on the direct etherification of THFA is still emerging, the performance of various catalysts in the etherification of furfuryl alcohol provides a valuable benchmark for catalyst selection and process optimization.

| Catalyst | Alcohol | Temperature (°C) | Time (h) | FA Conversion (%) | Furfuryl Ether Yield (%) | Reference |

| HZSM-5 (Si/Al=25) | Methanol | 40 | 24 | >95 | 58.9 (MFE) | [7] |

| HZSM-5 (Si/Al=25) | Ethanol | 80 | 18 | >95 | 44.8 (EFE) | [7] |

| Amberlyst-15 | Methanol | 25 | 24 | ~70 | ~55 (MFE) | [7] |

| Montmorillonite K10 | Ethanol | 120 | 1 | 94.2 | 45.3 (EFE) | [6] |

MFE: Methyl Furfuryl Ether; EFE: Ethyl Furfuryl Ether

Process Considerations and Challenges

Effect of Reaction Parameters

-

Temperature: Higher temperatures generally increase the reaction rate but may also promote the formation of undesirable by-products through dehydration and polymerization reactions.

-

Catalyst Loading: Increasing the catalyst amount will typically enhance the reaction rate, but an optimal loading should be determined to balance activity and cost.

-

Reactant Ratio: Using a large excess of the more volatile alcohol can shift the equilibrium towards the products and also serve as the reaction solvent.

By-product Formation

The primary by-product in alcohol etherification is water. In the context of THFA, potential side reactions could include the self-etherification of THFA to form bis(tetrahydrofurfuryl) ether, or dehydration reactions, especially at higher temperatures.

Catalyst Deactivation and Regeneration

Solid acid catalysts can be deactivated by the adsorption of reactants, products, or by-products, as well as by coking at elevated temperatures. For instance, in the etherification of furfuryl alcohol, HZSM-5 can be deactivated by the adsorption of furanic resinous by-products.[5] Regeneration can often be achieved by washing with a solvent to remove adsorbed species or by calcination to burn off coke deposits. The reusability of the catalyst is a critical factor for the economic viability of the process.

Conclusion and Future Outlook

The catalytic etherification of tetrahydrofurfuryl alcohol is a promising avenue for the production of sustainable, bio-based ethers for use as fuel additives and specialty chemicals. While the two-step synthesis from furfuryl alcohol is a well-established route, the direct etherification of THFA offers potential advantages in terms of process efficiency. Future research should focus on the development of robust and highly selective solid acid catalysts specifically for the direct etherification of THFA. Detailed kinetic and mechanistic studies are needed to gain a deeper understanding of the reaction pathways and to optimize reaction conditions. Furthermore, the development of efficient catalyst regeneration strategies will be crucial for the industrial implementation of this technology. The continued exploration of THFA etherification will undoubtedly contribute to the advancement of a more sustainable and circular chemical economy.

References

-

Hatch, R., Calhoun, J. et al. (2025). Novel Catalytic Production of Tetrahydrofurfuryl Alcohol. Scholarship Repository @ Florida Tech. [Link]

-

Cao, Q. et al. (2014). Solid acid-catalyzed conversion of furfuryl alcohol to alkyl tetrahydrofurfuryl ether. Catalysis Communications, 58, 16-19. [Link]

-

Stankov, D. et al. (2016). Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether. ChemistryOpen, 5(4), 297-300. [Link]

-

Cao, Q. et al. (2021). Synthesis of Furanic Ethers from Furfuryl Alcohol for Biofuel Production. Energy & Fuels, 35(15), 12365-12373. [Link]

- Google Patents. (2010). CN101805315A - Synthesis method of ethyl tetrahydrofurfuryl ether.

-

MDPI. (2022). Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. Catalysts, 12(9), 1039. [Link]

-

Nguyen, H. T. et al. (2024). Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10. RSC Advances, 14, 20836-20843. [Link]

-

Chaffey, G. et al. (2018). Etherification Reactions of Furfuryl Alcohol in the Presence of Orthoesters and Ketals: Application to the Synthesis of Furfuryl Ether Biofuels. ACS Sustainable Chemistry & Engineering, 6(4), 5041-5049. [Link]

-

ResearchGate. (2017). High selective production of tetrahydrofurfuryl alcohol: Catalytic hydrogenation of furfural and furfuryl alcohol. [Link]

-

Agricultural Marketing Service. (2003). Tetrahydrofurfuryl alcohol (THFA) for use in crop production. [Link]

-

Ataman Kimya. TETRAHYDROFURFURYL ALCOHOL. [Link]

-

CSIC. (2023). A sustainable process to obtain furfuryl alcohol from biorefinery products. [Link]

-

MDPI. (2024). Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. Catalysts, 12(9), 1039. [Link]

-

RSC Publishing. (2024). Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10. RSC Advances, 14, 20836-20843. [Link]

-

PubMed. (2017). Vibrational spectroscopy of the mass-selected tetrahydrofurfuryl alcohol monomers and its dimers in gas phase using IR depletion and VUV single photon ionization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 186, 55-61. [Link]

-

Agricultural Marketing Service. (2003). Tetrahydrofurfuryl alcohol (THFA) for use in crop production. [Link]

-

ResearchGate. (2020). Catalytic Conversion Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol and 2-Methylfuran at Terrace, Step, and Corner Sites on Ni. [Link]

-

ResearchGate. (2022). (a) Reaction path diagram of furfuryl alcohol etherification. (b) Reactant conversion, product selectivity and coke content over Z-5-SCA-7 and Z-5-SCA-10. (c) Cyclic test results as well as total coke contents after four-time cycles. [Link]

-

Royal Society of Chemistry. (2020). Selective Conversion of Furfural into Tetrahydrofurfuryl Alcohol using Heteropoly acid-based Material as Hydrogenation Catalyst. [Link]

-

Taylor & Francis Online. (2021). Tetrahydrofurfuryl alcohol – Knowledge and References. [Link]

-

Chemistry Stack Exchange. (2016). Protonation of tetrahydrofurfuryl alcohol. [Link]

-

Wikipedia. (2023). Tetrahydrofurfuryl alcohol. [Link]

-

ACS Publications. (2014). Electronic States of Tetrahydrofurfuryl Alcohol (THFA) As Studied by VUV Spectroscopy and Ab Initio Calculations. The Journal of Physical Chemistry A, 118(33), 6425-6434. [Link]

-

JETIR. (2024). Study the etherification reaction from tert-butyl alcohol and ethanol catalyzed by Amberlyt – 15. Journal of Emerging Technologies and Innovative Research, 11(3). [Link]

-

ACS Publications. (2021). Exploring the Flame Chemistry of C5 Tetrahydrofuranic Biofuels: Tetrahydrofurfuryl Alcohol and 2-Methyltetrahydrofuran. Energy & Fuels, 35(23), 19391-19403. [Link]

-

Arkivoc. (2012). Amberlyst-15 in organic synthesis. ARKIVOC, 2012(i), 570-609. [Link]

-

Fiveable. Spectroscopy of Ethers. [Link]

-

ResearchGate. (2014). Transesterification of triacetin with methanol on solid acid and base catalysts. [Link]

-

ResearchGate. (2013). Synthesis of Dimethyl Ether from Methanol over Solid Acid Catalysts. [Link]

-

PubMed. (2017). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. Journal of Oleo Science, 66(7), 667-676. [Link]

-

MDPI. (2023). Phosphotungstic Wells-Dawson Heteropolyacid as Potential Catalyst in the Transesterification of Waste Cooking Oil. Catalysts, 13(9), 1269. [Link]

-

Frontiers. (2020). Heteropoly Acid-Based Catalysts for Hydrolytic Depolymerization of Cellulosic Biomass. Frontiers in Chemistry, 8, 588. [Link]

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

Sources

- 1. ams.usda.gov [ams.usda.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. A sustainable process to obtain furfuryl alcohol from biorefinery products [rdcsic.dicat.csic.es]

- 4. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

Green Synthesis of Ethyl Tetrahydrofurfuryl Ether from Biomass: A Technical Guide

Abstract: The transition from a fossil-fuel-dependent economy to a sustainable, bio-based paradigm necessitates the development of green platform chemicals and biofuels. Ethyl tetrahydrofurfuryl ether (ETFE), a versatile molecule with applications ranging from advanced biofuels to specialty solvents, represents a significant opportunity in this domain. Derived from lignocellulosic biomass, its synthesis embodies the core principles of green chemistry. This technical guide provides an in-depth exploration of the catalytic pathways for producing ETFE from biomass-derived furfural. We will dissect the causal relationships behind catalyst selection, reaction mechanisms, and process optimization. The guide offers field-proven, self-validating experimental protocols and detailed mechanistic diagrams to equip researchers and chemical engineers with the knowledge to advance the scalable, sustainable production of ETFE.

The Strategic Imperative for Bio-Based Ethers: The Case for ETFE